molecular formula C24H20Br2N2O3 B2891894 N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850904-34-6

N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

Cat. No. B2891894
CAS RN: 850904-34-6
M. Wt: 544.243
InChI Key: KGJZNINQFNXRRV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide is a useful research compound. Its molecular formula is C24H20Br2N2O3 and its molecular weight is 544.243. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

  • Substance Overview: N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide is a chemical compound of interest in the field of medicinal chemistry.
  • Research Findings: Studies have revealed that similar bromophenyl derivatives demonstrate significant analgesic and anti-inflammatory activities. For instance, the bromophenyl azo derivative showed notable activity comparable to standard drugs like pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001). Additionally, compounds with bromoquinazolinone structures are known for their pharmacological importance, including anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Antibacterial and Antitumor Activities

  • Research Developments: Studies have demonstrated that compounds structurally similar to N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide exhibit notable antibacterial and antitumor activities. For example, synthesized compounds involving bromoquinazolinone structures have been shown to have effective antibacterial activity against various bacteria strains (Singh et al., 2010). Additionally, methoxy-indolo[2,1‐a]isoquinolines and their derivatives, related to the chemical structure , have been tested for cytostatic activity in vitro and showed promising results against leukemia and mammary tumor cells (Ambros, Angerer, & Wiegrebe, 1988).

Antimalarial and Anti-tuberculosis Potential

  • Emerging Applications: Compounds with a similar chemical framework have been researched for their potential in treating malaria and tuberculosis. A study on a series of related compounds found significant antimalarial potency against Plasmodium berghei in mice, encouraging further clinical trials (Werbel et al., 1986). Another research focused on the anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showing their effectiveness in vitro (Bai et al., 2011).

Free Radical Scavenging Activity

  • Antioxidant Properties: A study on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative, revealed its potent free radical scavenging activity. This activity is comparable to known antioxidants BHT and BHA, indicating its potential as an effective antioxidant (Boudebbous et al., 2021).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2N2O3/c25-17-6-4-16(5-7-17)14-28-13-12-20-21(24(28)30)2-1-3-22(20)31-15-23(29)27-19-10-8-18(26)9-11-19/h1-11H,12-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJZNINQFNXRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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